molecular formula C16H11ClN4 B14210954 1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- CAS No. 824968-43-6

1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-

Cat. No.: B14210954
CAS No.: 824968-43-6
M. Wt: 294.74 g/mol
InChI Key: BUJNKGRJEDRUMZ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazoloisoquinoline family, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the use of a 1,3-dipole compound and an α,β-unsaturated ketone, which are refluxed in acetonitrile solution under the action of potassium carbonate or potassium phosphate to yield the target compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl- stands out due to its unique substitution pattern, which imparts specific biological activities such as potent anti-inflammatory and anticancer effects. Its ability to inhibit multiple protein kinases and its application in fluorescent probe development further highlight its versatility and significance in scientific research .

Properties

CAS No.

824968-43-6

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H11ClN4/c1-9-14-16(21-20-9)12-5-3-2-4-11(12)15(19-14)10-6-7-13(17)18-8-10/h2-8H,1H3,(H,20,21)

InChI Key

BUJNKGRJEDRUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CN=C(C=C4)Cl

Origin of Product

United States

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